N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-6-8-16(9-7-14)19-10-11-21(24-23-19)27-13-20(26)22-18-5-3-4-17(12-18)15(2)25/h3-12H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYFXSXKROEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl moiety is prepared by reacting p-tolylhydrazine with a suitable diketone under reflux conditions.
Thioacetamide Linkage Formation: The final step involves coupling the acetylphenyl intermediate with the pyridazinyl intermediate using a thioacetamide linkage, typically under basic conditions with a catalyst such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Comparison Compound : 2-[[6-(p-tolyl)pyridazin-3-yl]thio]-N-(tetrahydrofurfuryl)acetamide ()
Heterocyclic Core Modifications
Comparison Compound: N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives ()
- Structural Difference: The target compound employs a pyridazine core, while quinoxaline derivatives (two fused pyrazine rings) are used in .
- Implications: Pyridazine’s electron-deficient nature contrasts with quinoxaline’s planar, aromatic system, affecting charge-transfer properties and reactivity. Quinoxaline derivatives are often associated with DNA intercalation or kinase inhibition, whereas pyridazine-based compounds may exhibit distinct biological targets .
Comparison Compound : Benzothiazole-based acetamides ()
- Structural Difference : The target compound’s pyridazine ring replaces the benzothiazole moiety in analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
- Implications: Benzothiazoles are known for fluorescence and antitumor activity, whereas pyridazines may offer improved metabolic stability due to reduced aromaticity. The trifluoromethyl group in benzothiazole analogs enhances lipophilicity and electron-withdrawing effects compared to the acetyl group in the target compound .
Thioether Linkage and Electronic Properties
Comparison Compound: 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl) acetamide ()
- Structural Difference: The target compound lacks the oxadiazole and thienopyridine moieties present in the analog from .
- DFT studies on the analog () reveal a low HOMO-LUMO gap (4.2 eV), suggesting high reactivity, whereas the target compound’s pyridazine core may exhibit different electronic profiles .
Aromatic vs. Heteroaromatic Substituents
Comparison Compound : N-(3-acetyl-2-thienyl)acetamides ()
- Structural Difference : The target compound uses a phenyl group substituted with acetyl, while ’s analogs feature thiophene rings.
- Implications :
- Thiophene’s sulfur atom contributes to conjugation and polarizability, which may alter UV-Vis absorption properties compared to the acetylphenyl group.
- The acetyl group in both compounds provides a ketone functionality for further derivatization .
Biological Activity
N-(3-acetylphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by complex ring structures, which often exhibit significant pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 342.43 g/mol |
| InChI Key | InChI=1S/C18H18N4OS/c1-13(27)14-5-4-6-15(11-14)22-19(28)12-29-20-24-23-18-9-8-17(25-26(18)20)16-7-2-3-10-21-16/h2-11H,12H2,1H3,(H,22,28) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds featuring a pyridazine ring often engage in enzyme inhibition or receptor modulation. This compound may exhibit its effects through:
- Enzyme Inhibition : By binding to the active sites of specific enzymes, it can alter their activity, leading to therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors may influence signal transduction pathways, impacting cellular responses.
Biological Activity and Therapeutic Applications
Recent studies have highlighted several potential therapeutic applications for this compound:
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. For example, a study demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways related to cell proliferation and survival.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays have shown that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.
Research Findings and Case Studies
A variety of research studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : In one study, the compound was tested against several cancer cell lines using MTT assays, demonstrating significant cytotoxic effects at micromolar concentrations.
- Antioxidant Assays : The DPPH and ABTS assays were employed to assess the antioxidant capacity of the compound, revealing a strong ability to neutralize free radicals.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with target proteins, supporting its potential as a lead compound for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
